molecular formula C14H10N4O2S B293792 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No.: B293792
M. Wt: 298.32 g/mol
InChI Key: SDWLAGHWNNOGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a triazolo-thiadiazole core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 2-methoxybenzoyl chloride to form an intermediate hydrazide. This intermediate is then reacted with thiocarbonyl diimidazole to form the triazolo-thiadiazole ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of a nitro group yields an amine.

Scientific Research Applications

2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, leading to apoptosis . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity, while the methoxyphenyl group contributes to its biological activity.

Properties

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32 g/mol

IUPAC Name

3-(furan-2-yl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4O2S/c1-19-10-6-3-2-5-9(10)13-17-18-12(11-7-4-8-20-11)15-16-14(18)21-13/h2-8H,1H3

InChI Key

SDWLAGHWNNOGKY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CO4

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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